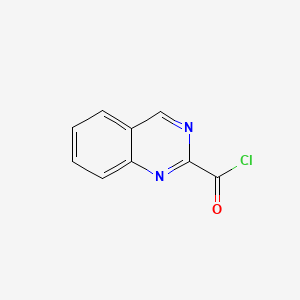
2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI) is an organic compound with the molecular formula C7H9NO It is characterized by the presence of a pentenyl chain with a terminal alkyne group and a dimethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-penten-4-ynal with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkenes or alkanes.
Substitution: Products will vary depending on the substituent introduced.
Applications De Recherche Scientifique
2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, while the dimethylamino group can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Penten-4-ynal,5-(trimethylsilyl)-,(2E)
- 2-Penten-4-ynal,5-(methylamino)-,(2E)
- 2-Penten-4-ynal,5-(ethylamino)-,(2E)
Uniqueness
2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an alkyne and a dimethylamino group allows for versatile chemical transformations and interactions.
Propriétés
Numéro CAS |
168106-69-2 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
(E)-5-(dimethylamino)pent-2-en-4-ynal |
InChI |
InChI=1S/C7H9NO/c1-8(2)6-4-3-5-7-9/h3,5,7H,1-2H3/b5-3+ |
Clé InChI |
LNIQKVKXLYXLAU-HWKANZROSA-N |
SMILES |
CN(C)C#CC=CC=O |
SMILES isomérique |
CN(C)C#C/C=C/C=O |
SMILES canonique |
CN(C)C#CC=CC=O |
Synonymes |
2-Penten-4-ynal,5-(dimethylamino)-,(2E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)


